Dimethyl pyridine-2,6-bis(carbimidate)
Description
Dimethyl pyridine-2,6-bis(carbimidate) is a pyridine derivative functionalized with carbimidate ester groups (–NCOOR) at the 2 and 6 positions. Carbimidate esters are known for their reactivity as intermediates in organic synthesis, particularly in forming amides, hydrazides, or heterocyclic systems via nucleophilic substitution or condensation reactions . The dimethyl ester groups in this compound likely enhance solubility in organic solvents and modulate electronic effects on the pyridine core, influencing its coordination chemistry and reactivity.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
dimethyl pyridine-2,6-dicarboximidate |
InChI |
InChI=1S/C9H11N3O2/c1-13-8(10)6-4-3-5-7(12-6)9(11)14-2/h3-5,10-11H,1-2H3 |
InChI Key |
KTYMELDRMZXNRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=NC(=CC=C1)C(=N)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis from Pyridine-2,6-dicarbonitrile
- Starting Material: Pyridine-2,6-dicarbonitrile is the common precursor.
- Reaction Conditions: The nitrile groups are reacted with methanol in the presence of an acid or base catalyst to form the dimethyl carbimidate groups.
- Typical Procedure: The reaction is carried out under reflux conditions in methanol, often with a catalytic amount of acid (e.g., HCl) or base to facilitate the conversion.
- Outcome: This method yields dimethyl pyridine-2,6-bis(carbimidate) with high purity and good yield.
This approach is supported by literature where the compound was prepared and characterized by NMR and other spectroscopic methods, confirming the successful conversion of nitrile to carbimidate groups.
Alternative Methods Involving Pyridine-2,6-bis(1,3-dicarbonyl) Derivatives
- Precursor Preparation: Pyridine-2,6-bis(1,3-dicarbonyl) compounds can be synthesized via Claisen condensation of ethyl pyridine-2,6-dicarboxylate with appropriate ketones.
- Bromination Step: These dicarbonyl derivatives are brominated using N-bromosuccinimide (NBS) under mild conditions, either by grinding in a mortar or in solution with ammonium acetate as an additive.
- Subsequent Conversion: The brominated intermediates can be further reacted with primary amines and carbon disulfide to form related heterocyclic compounds, but this pathway also provides insights into functional group transformations relevant to carbimidate synthesis.
While this method is more complex and targets different derivatives, it highlights the versatility of pyridine-2,6-based compounds in synthetic chemistry.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- NMR Spectroscopy: The ^1H NMR spectra of dimethyl pyridine-2,6-bis(carbimidate) show characteristic singlets corresponding to the methyl groups attached to the carbimidate moieties, confirming the structure.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~194.20 g/mol) confirm the molecular formula C9H11N3O2.
- Purity and Yield: Reported yields for the direct synthesis from pyridine-2,6-dicarbonitrile are generally high, with purity confirmed by chromatographic and spectroscopic methods.
- Reactivity: The compound’s carbimidate groups enable it to act as a building block in organic synthesis and materials chemistry, including complexation with metal ions for catalytic applications.
Summary of Preparation Methodology
| Preparation Aspect | Description |
|---|---|
| Starting Material | Pyridine-2,6-dicarbonitrile or pyridine-2,6-bis(1,3-dicarbonyl) derivatives |
| Key Reaction | Conversion of nitrile groups to carbimidate via methanolysis under reflux |
| Catalysts/Conditions | Acid or base catalysts; reflux in methanol |
| Alternative Routes | Bromination of dicarbonyl derivatives followed by amine and CS2 treatment (for related compounds) |
| Yields | Typically high (>80%) for direct carbimidate synthesis; bromination yields vary (74-95%) |
| Analytical Confirmation | NMR, MS, elemental analysis, IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyridine-2,6-bis(carbimidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce different amine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Dimethyl pyridine-2,6-bis(carbimidate) serves as a crucial building block in the synthesis of complex organic molecules and coordination compounds. Its unique structure allows for various chemical transformations, making it valuable in developing new materials and compounds.
Synthetic Routes
The compound can be synthesized through the reaction of pyridine-2,6-dicarboxylic acid with dimethylamine under dehydrating conditions. This method enables the formation of the desired product with high purity and yield.
Reactivity and Functionalization
Dimethyl pyridine-2,6-bis(carbimidate) can undergo several chemical reactions:
- Oxidation : Converts to corresponding oxides.
- Reduction : Produces different reduced forms.
- Substitution : Involves replacing atoms or groups within the molecule.
The choice of reagents and conditions significantly influences the outcomes of these reactions.
Biological Applications
Biological Activity Studies
Research has indicated that dimethyl pyridine-2,6-bis(carbimidate) possesses potential biological activities. Studies have explored its interactions with biomolecules, leading to investigations into its antimicrobial properties. For instance, derivatives synthesized from this compound have shown significant bactericidal and fungicidal activities comparable to established antibiotics like streptomycin .
Pharmaceutical Intermediate
The compound is being studied for its role as a pharmaceutical intermediate in drug development. Its ability to modulate biochemical pathways makes it a candidate for further exploration in medicinal chemistry.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, dimethyl pyridine-2,6-bis(carbimidate) is utilized in producing specialty chemicals with specific properties. Its application extends to creating products that require precise chemical characteristics, such as catalysts and polymer additives.
Safety and Efficiency in Production
Industrial production methods focus on optimizing reaction conditions to enhance yield while minimizing waste. The use of catalysts in continuous flow processes has been highlighted as a means to improve efficiency and safety during manufacturing.
Case Study 1: Antimicrobial Activity
A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases derived from dimethyl pyridine-2,6-bis(carbimidate) were synthesized and screened for antimicrobial activity. Many compounds exhibited significant activity against various bacterial strains, indicating the potential for developing new antibacterial agents based on this framework .
Case Study 2: Asymmetric Synthesis
Research demonstrated the utility of dimethyl pyridine-2,6-bis(carbimidate) as a reagent in asymmetric synthesis processes. The compound facilitated the formation of optically active amines through nickel-catalyzed reactions, showcasing its versatility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of dimethyl pyridine-2,6-bis(carbimidate) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-2,6-Dicarboxylate Derivatives
- Example Compounds : Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) , dimethyl 4-vinylpyridine-2,6-dicarboxylate .
- Synthesis : CMDPA is synthesized via chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfur dichloride. Vinyl derivatives are prepared via Heck coupling or similar cross-coupling reactions .
- Structural Features :
- Applications : Primarily intermediates for synthesizing polymers, metal-organic frameworks (MOFs), or bioactive molecules.
Pyridine-2,6-bis(Thiocarboxylic Acid) Derivatives
- Example Compound : Pyridine-2,6-bis(thiocarboxylic acid) (PTCA) .
- Key Properties :
- Contrast with Carbimidates : The thiocarboxylic acid groups (–SH) confer redox activity and metal-binding capacity, which carbimidate esters lack.
Pyridine-2,6-bis(Amides/Hydrazides)
- Example Compounds :
- Synthesis : Hydrazides are synthesized via condensation of pyridine-2,6-dicarboxylic acid derivatives with hydrazines. Carboximidhydrazide synthesis involves trifluoroacetic anhydride-mediated cyclization .
- Structural and Functional Insights :
Functionalized Heterocycles
- Example Compounds :
- Synthesis : Catalyst-free, one-pot reactions in water yield brominated or thiolated derivatives. For instance, pyridine-2,6-bis(2-bromo-propane-1,3-dione) is prepared via Claisen condensation followed by bromination .
- Applications : Serve as precursors for pharmaceuticals (e.g., kinase inhibitors) or ligands in catalysis. Bromo groups enable Suzuki-Miyaura couplings, while thioethers facilitate redox-responsive materials .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
